(2-Ethyl-1,3-oxazol-4-YL)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(2-ethyl-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C6H9NO2/c1-2-6-7-5(3-8)4-9-6/h4,8H,2-3H2,1H3 |
InChI Key |
CQYXJTGTKNADHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CO1)CO |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethyl 1,3 Oxazol 4 Yl Methanol
Retrosynthetic Analysis of the (2-Ethyl-1,3-oxazol-4-YL)methanol Molecular Architecture
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in planning a viable synthesis. amazonaws.com For this compound, the analysis begins by identifying the key structural features: a 1,3-oxazole core substituted with an ethyl group at the C2 position and a hydroxymethyl group at the C4 position.
The primary disconnection targets the bonds forming the oxazole (B20620) ring and the C-C bond of the C4 substituent. A functional group interconversion (FGI) is a logical first step, converting the C4-hydroxymethyl group into a more robust precursor, such as an ester or a carboxylic acid. This simplifies the synthesis of the core ring, as the alcohol functionality can be sensitive to the conditions of many cyclization reactions. The final alcohol is then obtained by reduction of the ester or acid.
Following this FGI, two principal retrosynthetic disconnections of the oxazole ring are considered:
The Robinson-Gabriel Approach: This involves disconnecting the O1-C2 and N3-C4 bonds. This leads back to an N-acyl-α-amino ketone precursor. For the target molecule, this precursor would be an N-propionyl derivative of an aminoketone bearing the required C4-substituent.
The Hantzsch/Cornforth Approach: This strategy involves disconnecting the O1-C5 and N3-C4 bonds. This pathway points towards an α-haloketone and an amide. In this case, the precursors would be propionamide (B166681) and a functionalized α-haloketone.
These disconnections form the basis for the established synthetic strategies discussed in the following sections.
Established Strategies for 1,3-Oxazole Ring Construction Applicable to this compound Precursors
The construction of the 1,3-oxazole ring is a well-documented field in heterocyclic chemistry, with several reliable methods that can be adapted for the synthesis of this compound. rsc.orgrsc.org
Cyclodehydration Reactions (e.g., Robinson-Gabriel Variants)
The Robinson-Gabriel synthesis is a cornerstone method for oxazole formation, proceeding through the intramolecular cyclodehydration of 2-acylamino-ketones. wikipedia.orgsynarchive.com This reaction is typically promoted by strong acids such as concentrated sulfuric acid, polyphosphoric acid, or trifluoroacetic anhydride. wikipedia.orgpharmaguideline.comnih.gov
For the synthesis of a precursor to this compound, the required starting material would be an N-(2-oxoalkyl)propionamide. For instance, reacting ethyl 2-amino-3-oxobutanoate with propionyl chloride would yield an intermediate that, upon treatment with a dehydrating agent like H₂SO₄, would cyclize to form ethyl 2-ethyl-1,3-oxazole-4-carboxylate. nih.govresearchgate.net This ester can then be reduced to the target alcohol. A one-pot Friedel-Crafts/Robinson-Gabriel synthesis using an oxazolone (B7731731) template has also been reported as a versatile method for producing highly substituted oxazoles. nih.gov
Hantzsch and Cornforth-type Cyclizations for Oxazole Core Formation
The Hantzsch oxazole synthesis involves the reaction of an α-haloketone with a primary amide. To form the desired 2-ethyl-4-substituted oxazole ring, propionamide would serve as the amide component. The corresponding α-haloketone would need to contain the C4-substituent (or its precursor). For example, the reaction of propionamide with ethyl 2-chloro-3-oxobutanoate would, in principle, yield the same ethyl 2-ethyl-1,3-oxazole-4-carboxylate intermediate mentioned previously.
The Cornforth synthesis is a related reaction that produces 4-carboxy-oxazoles from the reaction of a 1,4-oxazin-2(3H)-one with an acid anhydride. While a viable route for some oxazoles, its application to the specific substitution pattern of this compound is less direct compared to the Hantzsch or Robinson-Gabriel methods.
Multi-Component Reaction Approaches to Substituted Oxazoles
Multi-component reactions (MCRs) offer a highly efficient and convergent pathway for the synthesis of complex molecules from simple starting materials in a single step. rsc.orgnih.gov Several MCRs have been developed for the synthesis of substituted oxazoles. rsc.orgacs.org
One such approach could involve a three-component reaction between an aldehyde, an isocyanide, and a carboxylic acid (an Ugi-type reaction), followed by a post-condensation modification. For instance, a tandem Ugi/Robinson-Gabriel sequence has been successfully employed to generate 2,4,5-trisubstituted oxazoles. nih.gov Adapting this, one could envision a reaction involving propionaldehyde, an isonitrile, and a carboxylic acid that incorporates the protected C4-hydroxymethyl moiety, leading to a complex adduct primed for acid-catalyzed cyclodehydration to the desired oxazole. nih.gov
Direct and Convergent Synthetic Routes to this compound
Direct and convergent routes aim to build the target molecule with high efficiency, often by pre-assembling key fragments before the final ring-forming step or by functionalizing a pre-existing oxazole ring.
Synthesis via Pre-functionalized Acyclic or Cyclic Intermediates
A highly convergent strategy involves the synthesis and subsequent reduction of an oxazole-4-carboxylate ester. Commercially available or readily synthesized starting materials like ethyl 2-ethyl-1,3-oxazole-4-carboxylate serve as ideal precursors. The synthesis of such esters can be achieved through the methods described above (e.g., Robinson-Gabriel or Hantzsch synthesis).
The critical final step is the reduction of the ester group at the C4 position to the primary alcohol. This transformation is typically accomplished with high efficiency using standard reducing agents.
Table 1: Comparison of General Oxazole Synthesis Strategies This table is interactive. Click on the headers to sort the data.
| Strategy | Key Precursors | Typical Reagents | Generality & Notes |
|---|---|---|---|
| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | H₂SO₄, PPA, TFAA | A widely used, robust method for 2,5- and 2,4,5-substituted oxazoles. wikipedia.orgsynarchive.com |
| Hantzsch Synthesis | α-Haloketone, Primary Amide | Base or heat | Classic method, good for a variety of substitution patterns. pharmaguideline.com |
| Multi-Component Reactions (MCRs) | Aldehyde, Isocyanide, Carboxylic Acid, etc. | Catalysts (e.g., Ag(I), Cu(I)), Acid | Highly convergent and efficient for creating molecular diversity. nih.govacs.org |
| Functional Group Interconversion | Substituted Oxazole (e.g., C4-ester) | Reducing agents (LiAlH₄, NaBH₄) | Effective for late-stage modification of a pre-formed oxazole ring. |
Cascade and One-Pot Methodologies for Enhanced Efficiency
A prominent one-pot strategy for the synthesis of substituted oxazoles that can be adapted for this compound involves the condensation of an amide with an α-haloketone, a variant of the classic Hantzsch oxazole synthesis. In a hypothetical yet plausible one-pot synthesis of a precursor to the target molecule, such as ethyl 2-ethyloxazole-4-carboxylate, propionamide would be reacted with ethyl 2-chloroacetoacetate. This reaction would proceed through initial N-acylation followed by cyclodehydration to furnish the oxazole ring. The subsequent reduction of the ester at the 4-position would then yield this compound.
Multicomponent reactions (MCRs) also offer an elegant and efficient route to highly substituted oxazoles. While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs, such as the Ugi or Passerini reactions, could be conceptually applied, followed by subsequent chemical transformations to achieve the desired substitution pattern.
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Key Features |
| Propionamide | Ethyl 2-chloroacetoacetate | - | Ethyl 2-ethyloxazole-4-carboxylate | One-pot Hantzsch-type synthesis |
| Propionaldehyde | Tosylmethyl isocyanide (TosMIC) | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2-Ethyl-4-(tosyl)oxazole | Van Leusen oxazole synthesis; subsequent functionalization required |
Regioselective Introduction and Functionalization of the Ethyl and Hydroxymethyl Moieties
The precise placement of the ethyl group at the C2 position and the hydroxymethyl group at the C4 position is critical. This requires highly regioselective synthetic strategies.
Strategies for Incorporating the 2-Ethyl Substituent
The introduction of the 2-ethyl substituent is typically achieved by selecting a starting material that already contains the propionyl moiety. Common methods include:
From Propionamide or Propionitrile (B127096): In reactions like the Hantzsch synthesis, propionamide serves as the source for the C2-ethyl group. Alternatively, propionitrile can be utilized in transition-metal-catalyzed cycloadditions.
Robinson-Gabriel Synthesis: This method involves the cyclodehydration of a 2-acylamino ketone. wikipedia.org For the synthesis of this compound, a precursor such as N-(1-(hydroxymethyl)-2-oxopropyl)propionamide would be required. The synthesis of this specific precursor can be challenging, making this route less direct.
Methodologies for Installing the 4-Hydroxymethyl Group
The 4-hydroxymethyl group is often introduced from a precursor functional group at the C4 position of the oxazole ring.
Reduction of a 4-Carboxylate Ester: A common and reliable method involves the synthesis of an ethyl or methyl 2-ethyloxazole-4-carboxylate intermediate. This ester can then be reduced to the corresponding primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran. byjus.comlibretexts.org
From a 4-Formyl Group: The synthesis of a 2-ethyloxazole-4-carbaldehyde (B13910313) intermediate provides another pathway. This aldehyde can be selectively reduced to the hydroxymethyl group using milder reducing agents like sodium borohydride (B1222165) (NaBH₄).
| Precursor Functional Group at C4 | Reagent | Product Functional Group at C4 | Typical Reaction Conditions |
| Carboxylate Ester (-COOEt) | Lithium Aluminum Hydride (LiAlH₄) | Hydroxymethyl (-CH₂OH) | Anhydrous diethyl ether or THF, room temperature |
| Aldehyde (-CHO) | Sodium Borohydride (NaBH₄) | Hydroxymethyl (-CH₂OH) | Methanol (B129727) or ethanol, 0°C to room temperature |
Orthogonal Functionalization of the Oxazole Nucleus
Orthogonal functionalization allows for the selective modification of one position of the oxazole ring without affecting others. This is crucial for creating diverse libraries of compounds based on the this compound scaffold. For instance, after the formation of the 2-ethyl-4-hydroxymethyloxazole, the hydroxyl group could be protected, allowing for selective functionalization at the C5 position via metallation and subsequent reaction with an electrophile.
Catalytic Innovations in this compound Synthesis
Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and environmental footprint.
Transition-Metal-Catalyzed Cyclization and Functionalization Reactions
Transition metals, particularly palladium and gold, have been instrumental in the development of novel oxazole syntheses.
Gold-Catalyzed Reactions: Gold catalysts have been shown to effectively catalyze the cyclization of propargyl amides to form oxazoles. A potential route to a precursor for this compound could involve the gold-catalyzed reaction of a suitably substituted propargyl amide.
Palladium-Catalyzed Cross-Coupling: While not a direct method for ring formation, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are invaluable for the functionalization of a pre-formed oxazole ring. For example, a 2-ethyl-4-bromooxazole could be synthesized and subsequently coupled with a suitable partner to introduce the hydroxymethyl group or its precursor.
| Catalyst | Reaction Type | Starting Materials | Product Type | Potential Application |
| Gold (I) or (III) complexes | Cycloisomerization | Propargyl amides | Substituted oxazoles | Formation of the oxazole core |
| Palladium (0) complexes | Cross-coupling (e.g., Suzuki) | 2-Ethyl-4-bromooxazole, boronic acid derivative | 2-Ethyl-4-substituted oxazole | Introduction of the hydroxymethyl precursor |
Organocatalytic and Metal-Free Approaches to Oxazole Derivatives
The synthesis of oxazole derivatives, including this compound, is increasingly moving towards more sustainable methods that avoid the use of toxic and expensive heavy metals. rsc.org Organocatalytic and metal-free approaches have emerged as powerful alternatives, offering milder reaction conditions and often improved selectivity. rsc.orgtandfonline.com These methods are central to modern green chemistry, aiming to reduce the environmental impact of chemical synthesis. nih.govmun.ca
A variety of metal-free strategies for the synthesis of substituted 1,3-oxazole derivatives have been developed. tandfonline.comtandfonline.com Iodine-mediated methodologies are frequently employed, utilizing precursors such as benzylamines, ethynes, and amino acids to produce high yields of the desired oxazole products. tandfonline.com For instance, a metal-free approach for the synthesis of 2-(oxazol-5-yl)phenols has been reported to proceed under mild conditions with moderate to high yields (50–96%). tandfonline.com In this particular study, it was noted that electron-withdrawing groups on the N-phenoxyamide derivatives were more beneficial for the reaction than electron-donating groups. tandfonline.com
Another significant metal-free approach involves the [2 + 2 + 1] cycloaddition polymerization of alkynes, nitriles, and oxygen atoms to yield regioselective and highly substituted oxazoles. tandfonline.com Furthermore, a novel strategy for the synthesis of substituted oxazoles has been developed through the metal-free C–O bond cleavage of an ester using amines, with iodine acting as the sole oxidant. rsc.org This one-pot reaction combines C–O bond cleavage with C–N and C–O bond formation, accommodating a broad range of substrates, including those with electron-donating or electron-withdrawing groups. rsc.org
Classical methods like the Robinson-Gabriel synthesis, which uses 2-acylaminoketones, and the Fischer oxazole synthesis, employing cyanohydrins and aldehydes, are inherently metal-free. researchgate.netijpsonline.com The van Leusen oxazole synthesis is another key metal-free method that produces 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comnih.gov Modifications to the van Leusen synthesis, such as using ionic liquids as the reaction medium, have been shown to improve yields for the synthesis of 4,5-disubstituted oxazoles. nih.govorganic-chemistry.org
Ultrasound-mediated synthesis is also recognized as a green and effective metal-free activation method for constructing bioactive heterocycles like oxazoles. nih.govnih.gov This technique can accelerate reaction times and increase yields compared to conventional methods. nih.gov
| Synthetic Method | Key Features | Typical Precursors |
| Iodine-Mediated Cyclization | Metal-free, often high yields. tandfonline.com | Benzylamines, ethynes, amino acids, α-bromoketones. tandfonline.com |
| [2+2+1] Cycloaddition | Regioselective, for highly substituted oxazoles. tandfonline.com | Alkynes, nitriles, oxygen source. tandfonline.com |
| C-O Bond Cleavage of Esters | Metal-free, one-pot, uses iodine as an oxidant. rsc.org | Esters, amines. rsc.org |
| Robinson-Gabriel Synthesis | Classical metal-free method. researchgate.netijpsonline.com | 2-Acylaminoketones. researchgate.net |
| Fischer Oxazole Synthesis | Classical metal-free method. researchgate.netijpsonline.com | Cyanohydrins, aldehydes. researchgate.net |
| van Leusen Oxazole Synthesis | Forms 5-substituted oxazoles. ijpsonline.comnih.gov | Aldehydes, tosylmethyl isocyanide (TosMIC). ijpsonline.com |
| Ultrasound-Induced Synthesis | Green activation method, faster reactions, higher yields. nih.gov | Various, depending on the specific reaction. nih.gov |
Sustainable and Green Chemical Principles in the Synthesis of this compound
The application of green chemistry principles is paramount in the modern synthesis of heterocyclic compounds like this compound. mun.ca These principles aim to minimize the environmental footprint of chemical processes by reducing waste, avoiding hazardous substances, and improving energy efficiency. mun.caacs.org
Solvent Selection and Reaction Medium Optimization
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. rsc.org The ideal green solvent is non-toxic, derived from renewable resources, biodegradable, and easily recyclable. For the synthesis of oxazole derivatives, research has explored various alternatives to traditional volatile organic compounds.
Ionic liquids have been investigated as a recyclable solvent for the van Leusen oxazole synthesis, allowing for the preparation of 4,5-disubstituted oxazoles in high yields. nih.govorganic-chemistry.org An important advantage is that the ionic liquid can be recovered and reused for multiple reaction cycles without a significant drop in product yield. organic-chemistry.org Deep eutectic solvents (DES) represent another class of green solvents that have been used in ultrasound-induced oxazole synthesis. nih.gov
Water is a highly desirable green solvent, and its use in organic synthesis is a key goal of green chemistry. The development of water-soluble catalysts and reaction conditions that allow for synthesis in aqueous media is an active area of research. For example, the use of β-cyclodextrin as a recyclable supramolecular catalyst has enabled the synthesis of isoxazoles (a related heterocycle) in water under ultrasound irradiation. nih.gov
Continuous flow synthesis is another approach that can lead to more sustainable processes by reducing solvent usage and improving reaction control. ijpsonline.comrsc.org Flow chemistry has been shown to reduce carbon emissions and energy consumption compared to batch processes for the synthesis of benzoxazoles. rsc.org
| Solvent/Medium | Green Chemistry Advantages | Example Application in Oxazole Synthesis |
| Ionic Liquids | Recyclable, low volatility. nih.govorganic-chemistry.org | Improved one-pot van Leusen synthesis of 4,5-disubstituted oxazoles. nih.govorganic-chemistry.org |
| Deep Eutectic Solvents (DES) | Biodegradable, low cost. nih.gov | Ultrasound-induced synthesis of oxazoles. nih.gov |
| Water | Non-toxic, abundant, safe. nih.gov | β-cyclodextrin catalyzed synthesis of related isoxazoles. nih.gov |
| Continuous Flow | Reduced solvent volume, better process control, increased safety. ijpsonline.comrsc.org | Synthesis of oxazole-hydroperoxides and other derivatives. ijpsonline.comresearchgate.net |
Atom-Economy and Waste Minimization in Synthetic Pathways
Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. acs.orgjocpr.com A reaction with high atom economy generates minimal waste, making it a more sustainable process. primescholars.com
The calculation for percent atom economy is: % Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of all Reactants) x 100. acs.org
Different synthetic routes to oxazoles exhibit varying degrees of atom economy. Rearrangement and addition reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts. primescholars.com For instance, cycloaddition reactions, such as the [2+2+1] annulation to form oxazoles, can be highly atom-economical as all the atoms of the reactants are incorporated into the product. organic-chemistry.orgjocpr.com
Waste minimization is also achieved through the use of catalytic reagents instead of stoichiometric ones. jocpr.com Catalysts, by definition, are not consumed in the reaction and can often be recovered and reused, significantly reducing waste. jocpr.com The move from metal-mediated to organocatalytic or metal-free synthesis of oxazoles contributes to waste minimization by avoiding the generation of metallic waste, which can be hazardous and difficult to dispose of. rsc.org
| Synthetic Strategy | Impact on Atom Economy & Waste |
| Cycloaddition Reactions | High atom economy as all reactant atoms are incorporated into the product. jocpr.com |
| Rearrangement Reactions | High atom economy as no atoms are lost. primescholars.com |
| Catalytic Reactions | Reduces waste by using small amounts of a substance that can be recycled. jocpr.com |
| Use of Protecting Groups | Lowers atom economy due to the addition and removal of groups, generating waste. acs.org |
| Dehydration Reactions | Lowers atom economy due to the elimination of water. ijpsonline.com |
Chemical Reactivity and Derivatization of 2 Ethyl 1,3 Oxazol 4 Yl Methanol
Reactivity of the Oxazole (B20620) Heterocycle in (2-Ethyl-1,3-oxazol-4-YL)methanol
The oxazole ring can undergo electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is directed by the existing substituents on the ring. In the case of this compound, the ethyl group at C2 and the hydroxymethyl group at C4 are both electron-donating groups, which activate the ring towards electrophilic attack. Generally, electrophilic substitution on oxazoles preferentially occurs at the C5 position. tandfonline.com When an electron-donating group is present, the ring is further activated for an electrophilic assault. tandfonline.com
The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comleah4sci.com The ethyl group at the C2 position and the hydroxymethyl group at the C4 position are expected to direct incoming electrophiles to the C5 position.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position on Oxazole Ring | Activating/Deactivating Effect of Substituents | Predicted Site of Electrophilic Attack |
| C2 | Substituted with an ethyl group (weakly activating) | --- |
| C4 | Substituted with a hydroxymethyl group (weakly activating) | --- |
| C5 | Unsubstituted; activated by adjacent electron-donating groups | Major product |
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. leah4sci.comlibretexts.org For this compound, these reactions would be anticipated to yield the corresponding 5-substituted derivatives.
Nucleophilic substitution directly on the oxazole ring is generally uncommon unless a suitable leaving group is present. tandfonline.com However, the oxazole ring can undergo nucleophilic attack leading to ring-opening under certain conditions. The presence of the nitrogen and oxygen heteroatoms makes the ring susceptible to cleavage. For instance, treatment with strong acids or bases can facilitate hydrolytic cleavage of the oxazole ring.
A related reaction involves the nucleophilic addition to activated oxazole precursors. For example, the reaction of 4,5-dihydrooxazoles with electrophiles can lead to ring-opened products. acs.org While this compound is aromatic, certain reagents could potentially promote addition followed by ring-opening, leading to acyclic amide derivatives.
Oxazole rings can participate in pericyclic reactions, most notably as the diene component in Diels-Alder reactions. tandfonline.com The presence of substituents can influence the feasibility and outcome of such cycloadditions. The ethyl and hydroxymethyl groups on this compound would affect the electronic nature and steric hindrance of the diene system.
Photochemical transformations of oxazoles are also documented, often leading to isomeric products through rearrangement pathways. tandfonline.com For instance, irradiation of substituted oxazoles can induce ring-opening and re-cyclization to form different heterocyclic systems. Another class of relevant reactions includes oxa-6π electrocyclizations, which are key steps in the synthesis of various natural products. mdpi.com These reactions involve the formation of a sigma bond from a conjugated system containing an oxygen atom.
Transformations of the 4-Hydroxymethyl Functional Group
The 4-hydroxymethyl group is a versatile functional handle that allows for a wide range of chemical transformations, enabling the synthesis of a diverse library of derivatives.
The primary alcohol of the 4-hydroxymethyl group can be readily oxidized to the corresponding aldehyde or carboxylic acid. evitachem.com The choice of oxidizing agent determines the extent of the oxidation.
Table 2: Potential Oxidation Products of this compound
| Starting Material | Oxidizing Agent | Product | Product Class |
| This compound | Pyridinium chlorochromate (PCC) | 2-Ethyl-1,3-oxazole-4-carbaldehyde | Aldehyde |
| This compound | Potassium permanganate (B83412) (KMnO₄) | 2-Ethyl-1,3-oxazole-4-carboxylic acid | Carboxylic Acid |
The resulting carbonyl and carboxyl derivatives are valuable intermediates for further functionalization, such as in the formation of imines, hydrazones, or amides. The synthesis of related oxazole carboxylic acids, such as 2-ethyl-4-methyl-1,3-oxazole-5-carboxylic acid, has been reported. sigmaaldrich.comsigmaaldrich.com
The hydroxyl group can undergo esterification with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method for this transformation. masterorganicchemistry.com
Etherification can be achieved through various methods, including the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.
Table 3: Examples of Esterification and Etherification Reactions
| Reaction Type | Reagents | General Product Structure |
| Esterification | R-COOH, H⁺ catalyst | (2-Ethyl-1,3-oxazol-4-yl)methyl R-carboxylate |
| Etherification | 1. NaH; 2. R-X | 4-(Alkoxymethyl)-2-ethyl-1,3-oxazole |
These derivatization strategies at the hydroxymethyl group allow for the modulation of the compound's physicochemical properties, such as polarity, solubility, and steric bulk, which can be crucial for various applications. The synthesis of ester derivatives of other heterocyclic systems is a well-established field. nih.govrdd.edu.iq
Conversion to Halide Derivatives and Subsequent Nucleophilic Substitutions
The primary alcohol of this compound serves as a key functional handle for introducing a variety of other chemical moieties. A common and effective strategy involves a two-step sequence: conversion of the hydroxyl group to a halide, followed by nucleophilic substitution.
The hydroxymethyl group can be transformed into a more reactive halomethyl derivative, such as (2-ethyl-1,3-oxazol-4-yl)methyl chloride or bromide. Standard halogenating agents are effective for this purpose; for instance, thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to generate the corresponding chloride or bromide, respectively. These alkyl halides are valuable intermediates as they are highly susceptible to S_N2 reactions.
Once formed, the (2-ethyl-1,3-oxazol-4-yl)methyl halide can react with a wide array of nucleophiles to forge new carbon-heteroatom or carbon-carbon bonds at the 4-position. masterorganicchemistry.com This pathway allows for the introduction of functionalities such as azides, cyanides, ethers, and thioethers. The versatility of this approach is highlighted by the range of potential products accessible from a single halide precursor.
| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |
|---|---|---|---|
| Azide | Sodium Azide (NaN₃) | -CH₂N₃ | Azide |
| Cyanide | Sodium Cyanide (NaCN) | -CH₂CN | Nitrile |
| Alkoxide | Sodium Methoxide (NaOCH₃) | -CH₂OCH₃ | Ether |
| Thiolate | Sodium Thiophenoxide (NaSPh) | -CH₂SPh | Thioether |
| Amine | Ammonia (NH₃) | -CH₂NH₂ | Primary Amine |
Radical and Peroxide-Mediated Reactions
The oxazole ring generally exhibits a degree of stability; however, it can be susceptible to cleavage under specific oxidative conditions involving radical or peroxide reagents. While hydrogen peroxide itself is often reported to not affect the oxazole ring, more reactive peroxide systems can induce fragmentation. pharmaguideline.com For instance, a dual-reagent system composed of a peroxide like m-Chloroperbenzoic acid (MCPBA) and an oxochromium(VI) species has been shown to cause oxidative cleavage of 2,4,5-trisubstituted oxazoles, yielding imides and triacylamines. nih.gov This suggests that under harsh oxidative conditions, the structural integrity of the this compound ring could be compromised.
Conversely, certain peroxide-mediated reactions can proceed at other sites of a molecule without affecting the oxazole core. nih.gov The Kharasch-Sosnovsky reaction, which utilizes a copper catalyst and a peroxide, is a known method for oxidizing oxazolines to oxazoles, indicating the oxazole ring is the stable product of such radical transformations. rsc.orgconnectjournals.com The reactivity in radical and peroxide-mediated processes is therefore highly dependent on the specific reagents and conditions employed. Some oxazole derivatives have also been studied for their ability to scavenge hydrogen peroxide radicals in biological contexts. ijpsr.com
Reactivity and Modifications of the 2-Ethyl Substituent
The ethyl group at the C2 position of the oxazole ring provides another site for potential chemical modification, either through functionalization of the carbon adjacent to the ring or through oxidative transformation.
Functionalization at the Alpha-Carbon of the Ethyl Group
The protons on the alpha-carbon of the 2-ethyl group (the -CH₂- group) are weakly acidic due to the electron-withdrawing nature of the adjacent oxazole ring. This acidity allows for deprotonation by a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to generate a nucleophilic carbanion. This intermediate can then react with various electrophiles, enabling the elaboration of the ethyl side chain.
This strategy is a common method for functionalizing alkyl-substituted heterocyclic compounds. While specific literature examples for the alpha-functionalization of this compound are not prevalent, the general principle suggests that reactions with electrophiles such as alkyl halides, aldehydes, ketones, or carbon dioxide are feasible, leading to chain extension or the introduction of new functional groups. The direct arylation of C(sp³)–H bonds alpha to heteroatoms using palladium catalysis represents another advanced method for this type of transformation. nih.gov
| Electrophile | Example | Resulting Structure at C2 |
|---|---|---|
| Alkyl Halide | Methyl Iodide (CH₃I) | -CH(CH₃)₂ (Isopropyl) |
| Aldehyde | Benzaldehyde (PhCHO) | -CH(CH₃)CH(OH)Ph |
| Ketone | Acetone ((CH₃)₂CO) | -CH(CH₃)C(OH)(CH₃)₂ |
| Carbon Dioxide | CO₂ | -CH(CH₃)COOH |
Oxidative Degradation and Transformations of the Ethyl Moiety
The selective oxidation of the 2-ethyl group without affecting the oxazole ring is challenging. Strong oxidizing agents capable of reacting with the alkyl side chain, such as potassium permanganate or chromic acid, are also known to cleave the oxazole ring itself. pharmaguideline.com Therefore, attempts to perform reactions like benzylic-type oxidation on the alpha-carbon of the ethyl group are likely to result in a mixture of products or complete degradation of the heterocyclic core. Any oxidative transformation of the ethyl moiety would require carefully chosen, mild reagents and conditions that exploit subtle differences in reactivity between the side chain and the ring, a task for which there is limited precedent in the literature.
Palladium-Catalyzed Cross-Coupling Chemistry with this compound Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. To utilize this compound in such reactions, it must first be converted into a suitable derivative, typically a halide or a triflate, to act as the electrophilic partner.
Suzuki-Miyaura Coupling for Aryl/Alkyl C-C Bond Formation
The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed reactions for creating C-C bonds between an organoboron compound (the nucleophile) and an organic halide or triflate (the electrophile). yonedalabs.comlibretexts.org
For derivatives of this compound, a common strategy involves functionalizing the C4 position of the oxazole ring. A highly effective method described for similar oxazoles is the coupling of a 4-trifloyloxyoxazole. acs.org This would involve converting the precursor, 2-ethyl-1,3-oxazol-4-one, into its corresponding 4-triflate. Alternatively, a 4-halo-2-ethyloxazole could be synthesized and used. These activated oxazole derivatives can then be coupled with a wide range of aryl, heteroaryl, or alkyl boronic acids or their esters. acs.orgtandfonline.comnih.gov The reaction typically proceeds in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine), and a base. This methodology allows for the synthesis of a diverse library of 4-substituted-2-ethyloxazoles. connectjournals.commdpi.com
| Oxazole Substrate (Example) | Boronic Acid/Ester | Catalyst/Ligand | Base | Product Type |
|---|---|---|---|---|
| 4-Bromo-2-ethyloxazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Ethyl-4-phenyloxazole |
| 2-Ethyl-4-trifloyloxyoxazole | Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | K₃PO₄ | 2-Ethyl-4-vinyloxazole |
| 4-Bromo-2-ethyloxazole | 2-Thiopheneboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 2-Ethyl-4-(thiophen-2-yl)oxazole |
| 2-Ethyl-4-trifloyloxyoxazole | Methylboronic acid | Pd(dppf)Cl₂ | CsF | 2-Ethyl-4-methyloxazole |
Sonogashira Coupling for C-C Bond Formation with Alkynes
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically utilizing a palladium catalyst and a copper co-catalyst. wikipedia.org While direct Sonogashira coupling on the oxazole ring of this compound would require prior halogenation of the ring, the reaction is highly relevant for derivatization. For instance, if the oxazole ring is halogenated at the 5-position, it can readily participate in Sonogashira coupling.
The reaction is generally carried out under mild conditions, often at room temperature, which is advantageous for complex molecules. wikipedia.org The choice of base and solvent can be critical for the reaction's success. Common bases include amines such as triethylamine, which can also serve as the solvent.
A representative, though generalized, reaction scheme is shown below:
Scheme 1: Generalized Sonogashira Coupling Reaction
Key components and their roles in the Sonogashira reaction are outlined in the table below.
| Component | Role | Common Examples |
| Palladium Catalyst | Facilitates the oxidative addition and reductive elimination steps. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper(I) Co-catalyst | Activates the alkyne for transmetalation. | CuI |
| Base | Neutralizes the hydrogen halide formed and aids in the deprotonation of the alkyne. | Triethylamine, Diisopropylamine |
| Solvent | Provides the reaction medium. | Tetrahydrofuran (THF), Dimethylformamide (DMF) |
Table 1: Key Components in Sonogashira Coupling
Heck and Stille Reactions for Olefin and Alkyl Couplings
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org This reaction is instrumental in creating substituted alkenes. wikipedia.org Similar to the Sonogashira coupling, application to this compound would necessitate prior functionalization of the oxazole ring with a halide or triflate leaving group.
The catalytic cycle of the Heck reaction involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the olefin, β-hydride elimination, and finally, reductive elimination to regenerate the catalyst. libretexts.org The reaction typically exhibits high trans selectivity. organic-chemistry.org
Scheme 2: Generalized Heck Reaction
| Component | Role | Common Examples |
| Palladium Catalyst | The core of the catalytic cycle. | Pd(OAc)₂, Pd(PPh₃)₄ |
| Ligand | Stabilizes the palladium center and influences reactivity. | Triphenylphosphine (PPh₃), Tri-o-tolylphosphine |
| Base | Neutralizes the hydrogen halide produced. | Triethylamine, Sodium acetate |
| Solvent | Dissolves reactants and facilitates the reaction. | Acetonitrile, DMF |
Table 2: Key Components in the Heck Reaction
Stille Reaction
The Stille reaction is another palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond by reacting an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org
The mechanism involves oxidative addition of the halide to the palladium catalyst, transmetalation with the organostannane, and reductive elimination to yield the coupled product. wikipedia.org For the derivatization of this compound, one coupling partner would be a halogenated or triflated oxazole, and the other would be an organostannane.
Scheme 3: Generalized Stille Reaction
| Component | Role | Common Examples |
| Palladium Catalyst | The central catalyst for the reaction. | Pd(PPh₃)₄, Pd₂(dba)₃ |
| Organostannane | The source of the nucleophilic carbon group. | Aryl-, alkenyl-, or alkyl-tributylstannanes |
| Solvent | Provides the reaction medium. | Toluene, THF, DMF |
Table 3: Key Components in the Stille Reaction
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide (or triflate) and an amine. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry for the synthesis of aryl amines. wikipedia.org
The catalytic cycle is understood to proceed through oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been crucial to the broad applicability of this reaction.
To apply this to this compound, the oxazole ring would first need to be halogenated. The subsequent Buchwald-Hartwig amination would then introduce a primary or secondary amine at that position.
Scheme 4: Generalized Buchwald-Hartwig Amination
| Component | Role | Common Examples |
| Palladium Pre-catalyst | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Crucial for catalyst stability and reactivity. | BINAP, XPhos, RuPhos |
| Base | Facilitates the deprotonation of the amine. | Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃) |
| Solvent | Provides the reaction medium. | Toluene, Dioxane |
Table 4: Key Components in Buchwald-Hartwig Amination
Stereochemical Aspects and Chiral Pool Applications of this compound Derivatives
While this compound itself is achiral, its derivatization can introduce chirality, leading to stereochemical considerations.
If a chiral center is introduced into a substituent that is then coupled to the oxazole ring, the resulting product will be chiral. For example, if a chiral amine is used in a Buchwald-Hartwig amination, the product will be a specific enantiomer or a mixture of diastereomers, depending on the nature of the starting materials.
Chiral Pool Applications:
The concept of using readily available chiral molecules as starting materials for the synthesis of new chiral compounds is known as the chiral pool approach. While this compound is not itself a chiral pool starting material, its derivatives can be synthesized from chiral precursors.
For instance, the synthesis of oxazole derivatives can start from chiral amino acids. The stereocenter of the amino acid can be retained in the final oxazole-containing molecule. This approach has been used to synthesize 5-amino-1,3-oxazol-4-ylphosphonic acid derivatives with a chiral aminoalkyl substituent at the 2-position, starting from L-amino acids. researchgate.net These chiral oxazole derivatives can then be used as building blocks in the synthesis of more complex molecules like phosphonodipeptides, where the stereochemistry is crucial for biological activity. researchgate.net
Furthermore, the introduction of stereogenic centers via asymmetric synthesis methods applied to derivatives of this compound can lead to the creation of novel chiral ligands or biologically active molecules. The stereochemical outcome of such reactions would be a critical aspect of the synthesis design.
Spectroscopic and Structural Elucidation of 2 Ethyl 1,3 Oxazol 4 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced two-dimensional (2D) techniques, the precise connectivity and spatial arrangement of atoms within (2-Ethyl-1,3-oxazol-4-YL)methanol can be elucidated.
The ¹H NMR spectrum of this compound would be expected to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each signal, reported in parts per million (ppm), provides information about the electronic environment of the protons. The integration of the signals reveals the relative number of protons, and the splitting pattern (multiplicity) indicates the number of neighboring protons, governed by the n+1 rule.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |
| CH₃ (ethyl group) | ~1.3 | Triplet (t) | ~7.5 |
| CH₂ (ethyl group) | ~2.8 | Quartet (q) | ~7.5 |
| CH₂ (methanol group) | ~4.6 | Singlet (s) or Doublet (d) | - |
| OH (methanol group) | Variable | Broad Singlet (br s) | - |
| H5 (oxazole ring) | ~7.6 | Singlet (s) | - |
The ethyl group protons would present as a characteristic triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂), arising from coupling to each other. The hydroxymethyl protons (CH₂OH) would likely appear as a singlet, though coupling to the hydroxyl proton could result in a doublet. The hydroxyl proton itself typically appears as a broad singlet and its chemical shift is highly dependent on solvent and concentration. The lone proton on the oxazole (B20620) ring (H5) would be expected to resonate as a singlet at a downfield position due to the aromatic and electron-withdrawing nature of the heterocyclic ring.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are indicative of the type of carbon (aliphatic, aromatic, carbonyl, etc.) and its local electronic environment.
Expected ¹³C NMR Data:
| Carbon Atom | Expected Chemical Shift (ppm) |
| C (CH₃) | ~11 |
| C (CH₂) | ~24 |
| C (CH₂OH) | ~56 |
| C4 (oxazole ring) | ~135 |
| C5 (oxazole ring) | ~138 |
| C2 (oxazole ring) | ~165 |
The carbon atoms of the ethyl group would appear in the upfield region of the spectrum. The carbon of the hydroxymethyl group would be found at a slightly more downfield position due to the electronegative oxygen atom. The three carbon atoms of the oxazole ring would be significantly deshielded and appear in the downfield region, with the C2 carbon, being adjacent to both a nitrogen and an oxygen atom within the ring, expected to have the largest chemical shift.
To confirm the structural assignments made from 1D NMR and to establish the complete connectivity of the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between the CH₃ and CH₂ protons of the ethyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Key expected correlations would include the CH₂ protons of the ethyl group to the C2 carbon of the oxazole ring, and the CH₂ protons of the methanol (B129727) group to the C4 and C5 carbons of the oxazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the through-space relationships between the substituents and the oxazole ring.
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.
The FT-IR spectrum of this compound would display absorption bands corresponding to the stretching and bending vibrations of its bonds.
Expected FT-IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H (alcohol) | 3600-3200 (broad) | Stretching |
| C-H (aliphatic) | 3000-2850 | Stretching |
| C=N (oxazole) | ~1650 | Stretching |
| C=C (oxazole) | ~1580 | Stretching |
| C-O (alcohol) | ~1050 | Stretching |
| C-O-C (oxazole) | ~1100 | Asymmetric Stretching |
A broad absorption band in the high-frequency region would be characteristic of the O-H stretching of the alcohol group. The C-H stretching vibrations of the ethyl and methanol groups would appear just below 3000 cm⁻¹. The characteristic stretching vibrations of the C=N and C=C bonds within the oxazole ring would be found in the fingerprint region, along with the C-O stretching vibrations of the alcohol and the ether linkage within the ring.
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.
Expected Raman Shifts:
| Functional Group | Expected Raman Shift (cm⁻¹) |
| C-H (aliphatic) | 3000-2850 |
| C=N (oxazole) | ~1650 |
| C=C (oxazole) | ~1580 |
| Ring breathing (oxazole) | ~1000-900 |
The Raman spectrum would also show the C-H and oxazole ring stretching vibrations. A notable feature would likely be a strong signal corresponding to the symmetric breathing vibration of the oxazole ring, which is often a prominent peak in the Raman spectra of such heterocyclic systems. The O-H stretch is typically a weak band in Raman spectroscopy.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.
In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the molecule, leading to ionization and extensive fragmentation. The resulting mass spectrum provides a fingerprint of the molecule based on the mass-to-charge ratio (m/z) of the fragments.
For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the bond adjacent to the oxygen atom of the hydroxymethyl group, resulting in the loss of a CH₂OH radical (m/z 31) and the formation of a stable oxazolyl cation.
Cleavage of the ethyl group: Loss of an ethyl radical (C₂H₅, m/z 29) or an ethylene (B1197577) molecule (C₂H₄, m/z 28) from the 2-position of the oxazole ring.
Ring cleavage: Fragmentation of the oxazole ring itself, leading to a complex pattern of smaller fragment ions.
A hypothetical fragmentation pattern is presented in the table below.
| Fragment Ion | Proposed Structure | m/z (amu) |
| [M]⁺ | C₆H₉NO₂⁺ | 127 |
| [M-H]⁺ | C₆H₈NO₂⁺ | 126 |
| [M-CH₃]⁺ | C₅H₆NO₂⁺ | 112 |
| [M-C₂H₅]⁺ | C₄H₄NO₂⁺ | 98 |
| [M-CH₂OH]⁺ | C₅H₆NO⁺ | 96 |
| [C₄H₅N]⁺ | Ethyl-imidazole cation | 67 |
This table represents a hypothetical fragmentation pattern and is not based on experimentally recorded data for this compound.
Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This method is particularly useful for confirming the molecular weight of polar compounds like this compound. In positive ion mode, the expected primary ion would be [C₆H₉NO₂ + H]⁺ at m/z 128. The formation of adducts with solvent ions, such as sodium [M+Na]⁺ or potassium [M+K]⁺, is also possible.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. For this compound (C₆H₉NO₂), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value to confirm its molecular formula with a high degree of confidence.
| Ion | Formula | Calculated Exact Mass (Da) |
| [M+H]⁺ | C₆H₁₀NO₂⁺ | 128.0706 |
| [M+Na]⁺ | C₆H₉NNaO₂⁺ | 150.0525 |
This table presents theoretical exact mass values.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The oxazole ring in this compound constitutes the primary chromophore. The absorption of UV light excites electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*).
Based on studies of similar oxazole derivatives, this compound is expected to exhibit absorption bands in the UV region. The spectra of oxazole and its derivatives suggest that these compounds are not fully aromatic but behave more like conjugated dienes. The electronic distribution within the oxazole ring is influenced by the inductive effect of the oxygen atom. The UV spectra of related compounds like 2,5-diphenyloxazole (B146863) and 2,4-diphenyloxazole (B1329949) show distinct patterns, indicating that the position of substituents significantly affects the electronic conjugation. For this compound, a π → π* transition associated with the conjugated system of the oxazole ring would be the most prominent feature. The presence of the hydroxymethyl and ethyl groups, being auxochromes, would likely cause a slight shift in the absorption maximum (λmax) compared to the unsubstituted oxazole core.
X-Ray Crystallography for Definitive Solid-State Structural Determination
A successful crystallographic analysis would reveal:
The planarity of the oxazole ring.
The precise bond lengths and angles of the ethyl and hydroxymethyl substituents relative to the ring.
Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing.
Currently, there are no publicly available crystal structures for this compound.
Other Advanced Spectroscopic Methods for Deeper Structural and Conformational Studies
Beyond the core techniques, other advanced spectroscopic methods could provide further detailed insights into the structure and conformation of this compound. These could include:
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the O-H stretch of the alcohol, C-H stretches of the ethyl group, and the C=N and C-O stretches of the oxazole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the connectivity of the atoms in the molecule. The chemical shifts and coupling patterns of the protons and carbons would provide a detailed map of the molecular structure.
Computational Chemistry: In the absence of experimental data, computational methods like Density Functional Theory (DFT) can be employed to predict the spectroscopic properties (IR, NMR, UV-Vis) and to model the molecular geometry and electronic structure of the compound.
Computational and Theoretical Investigations of 2 Ethyl 1,3 Oxazol 4 Yl Methanol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide deep insights into the electron distribution, molecular orbital energies, and various reactivity descriptors.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its excellent balance of accuracy and computational cost. For a molecule like (2-Ethyl-1,3-oxazol-4-YL)methanol, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), could be employed to determine a variety of molecular properties. researchgate.netsemanticscholar.org These calculations would yield the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is instrumental in calculating electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. The electrostatic potential (ESP) surface could also be mapped to identify electron-rich and electron-deficient regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. epstem.net
Illustrative Molecular Properties of this compound from Hypothetical DFT Calculations:
| Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
This table is for illustrative purposes and the values are hypothetical.
For even greater accuracy, especially for electronic properties, ab initio methods can be utilized. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally demanding, can provide benchmark-quality data. nih.govresearchgate.net These high-level calculations could be used to refine the understanding of the electronic structure and to validate the results obtained from DFT methods. For a molecule of this size, a combination of methods, where DFT is used for initial exploration and ab initio methods are used for specific property calculations, would be a robust approach.
Computational Modeling of Reaction Mechanisms Involving this compound
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
By modeling potential reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can identify the transition state structures. The transition state is the highest energy point along the reaction coordinate and is critical for understanding the reaction mechanism. Techniques like Synchronous Transit-Guided Quasi-Newton (STQN) methods can be employed to locate these transient structures. Frequency calculations are then performed to confirm the nature of the stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Once the reactants, products, and transition states are optimized, an energy profile for the reaction can be constructed. This profile plots the potential energy of the system as it progresses from reactants to products. The height of the energy barrier, known as the activation energy, can be determined from this profile. nih.gov This information is invaluable for predicting reaction rates and understanding the feasibility of a proposed synthetic route. For instance, the synthesis of the oxazole (B20620) ring itself could be modeled, or the reactivity of the hydroxyl group in subsequent reactions could be investigated.
Hypothetical Energy Profile Data for a Reaction of this compound:
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +25.3 |
This table is for illustrative purposes and the values are hypothetical.
Prediction and Validation of Spectroscopic Properties through Computational Methods
Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound.
For this compound, vibrational frequencies corresponding to its infrared (IR) and Raman spectra can be calculated using DFT. semanticscholar.org The calculated frequencies are often scaled to account for anharmonicity and other systematic errors. These predicted spectra can aid in the interpretation of experimental spectra by assigning specific vibrational modes to observed peaks.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. epstem.net The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can provide a powerful confirmation of the molecular structure.
Finally, electronic transitions, which are observed in UV-Vis spectroscopy, can be calculated using Time-Dependent DFT (TD-DFT). nih.gov These calculations can predict the absorption wavelengths (λmax) and oscillator strengths, providing insight into the electronic excitations within the molecule.
Illustrative Predicted Spectroscopic Data for this compound:
| Spectroscopic Technique | Predicted Data |
|---|---|
| IR Spectroscopy | Key frequencies for O-H, C=N, C-O stretches |
| ¹³C NMR Spectroscopy | Chemical shifts for all unique carbon atoms |
| ¹H NMR Spectroscopy | Chemical shifts and coupling constants for protons |
This table is for illustrative purposes.
Conformational Analysis and Tautomeric Considerations of this compound
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and the presence of different isomers. Conformational analysis and the study of tautomerism are therefore fundamental to understanding the chemical nature of this compound.
Conformational Analysis
Conformational analysis of this compound would focus on the rotation around its single bonds. The key rotatable bonds are those connecting the ethyl group to the oxazole ring and the hydroxymethyl group to the oxazole ring. Different spatial arrangements of these groups, known as conformers, can have different potential energies.
The primary dihedral angles that would define the conformational landscape of this molecule are:
τ1 (C-C-C-N): Rotation of the ethyl group.
τ2 (C-C-O-H): Rotation of the hydroxyl hydrogen of the hydroxymethyl group.
τ3 (C4-C(hydroxymethyl)-O-H): Rotation of the entire hydroxymethyl group relative to the oxazole ring.
Computational methods, such as Density Functional Theory (DFT), could be employed to perform a systematic scan of the potential energy surface by rotating these bonds. This would identify the most stable conformers (energy minima) and the energy barriers between them (transition states).
Table 1: Hypothetical Conformational Analysis Data for this compound (Note: This table is illustrative and does not represent published experimental or computational data.)
| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) |
| A | 180° (anti-periplanar) | 60° (gauche) | 0.00 |
| B | 60° (gauche) | 180° (anti-periplanar) | 1.25 |
| C | -60° (gauche) | 60° (gauche) | 1.30 |
The results would likely indicate that steric hindrance between the ethyl group, the hydroxymethyl group, and the oxazole ring plays a crucial role in determining the preferred conformations. Intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the oxazole ring could also stabilize certain conformations.
Tautomeric Considerations
Tautomers are constitutional isomers of organic compounds that readily interconvert. For this compound, potential tautomerism could involve proton transfer, leading to different structural forms. While oxazoles are generally stable aromatic heterocycles, the presence of the hydroxymethyl group introduces the possibility of ring-chain tautomerism, although this is generally not favored for simple hydroxymethyl-substituted heterocycles.
A more plausible, though likely minor, tautomeric equilibrium could involve the oxazole ring itself, potentially leading to an N-protonated or ring-opened form under specific conditions, though these would be significantly higher in energy. Quantum chemical calculations would be essential to determine the relative energies of these potential tautomers and the energy barriers for their interconversion. These calculations often show that the aromatic oxazole form is overwhelmingly the most stable.
Table 2: Hypothetical Tautomeric Analysis of this compound (Note: This table is for illustrative purposes and does not represent published data.)
| Tautomer | Structure | Relative Energy (kcal/mol) |
| Canonical Form | This compound | 0.00 |
| N-Protonated Ylide | A zwitterionic form with a protonated ring nitrogen | > 30 |
Molecular Dynamics Simulations to Explore Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule, providing insights into its flexibility and interactions with a solvent or a biological target. An MD simulation of this compound would typically be performed by placing the molecule in a simulation box filled with a chosen solvent, such as water.
The simulation would track the movements of all atoms over time based on a force field, which is a set of parameters that describes the potential energy of the system. From the resulting trajectory, various properties can be analyzed:
Root Mean Square Fluctuation (RMSF): This analyzes the fluctuation of individual atoms or residues, highlighting the more flexible regions of the molecule. For this compound, the terminal atoms of the ethyl and hydroxymethyl groups would be expected to show higher RMSF values.
Radial Distribution Functions (RDFs): These can be calculated to understand the solvation shell around the molecule, showing the probability of finding solvent molecules at a certain distance from specific atoms of the solute. For instance, the RDF for water around the hydroxyl group would reveal details about hydrogen bonding.
Table 3: Illustrative Data from a Hypothetical Molecular Dynamics Simulation (Note: This table is a conceptual representation of MD analysis and is not based on actual simulation results.)
| Analysis Metric | Region of Molecule | Hypothetical Value/Observation |
| RMSD | Entire Molecule | 1.5 ± 0.3 Å (indicating conformational stability) |
| RMSF | Oxazole Ring Atoms | Low (e.g., < 1.0 Å) |
| RMSF | Ethyl Group (terminal CH3) | High (e.g., > 2.5 Å) |
| RDF (g(r)) Peak | Hydroxyl H to Water O | ~1.8 Å (indicating strong hydrogen bonding) |
These simulations can provide a detailed picture of how this compound behaves in a solution, which is crucial for understanding its solubility, reactivity, and potential interactions with biological macromolecules.
Advanced Applications in Organic Synthesis and Materials Science for 2 Ethyl 1,3 Oxazol 4 Yl Methanol
(2-Ethyl-1,3-oxazol-4-YL)methanol as a Versatile Synthetic Building Block
The unique substitution pattern of this compound makes it a promising starting material for the synthesis of more complex molecular architectures. The interplay between the stable aromatic oxazole (B20620) core and the reactive hydroxymethyl group allows for a range of chemical transformations.
Precursor in the Synthesis of Complex Natural Products and Analogues
The oxazole moiety is a common feature in many marine natural products and microbial metabolites that exhibit potent biological activities, including antitumor, antibacterial, and antiviral properties. rsc.orgnih.gov The synthesis of these complex molecules often relies on the use of pre-functionalized oxazole building blocks. pitt.edupitt.edu
Table 1: Potential Transformations of this compound for Natural Product Synthesis
| Starting Material | Reagents and Conditions | Product | Potential Application |
| This compound | PCC, CH₂Cl₂ | 2-Ethyl-1,3-oxazole-4-carbaldehyde | Wittig or Horner-Wadsworth-Emmons olefination |
| This compound | Jones reagent (CrO₃, H₂SO₄, acetone) | 2-Ethyl-1,3-oxazole-4-carboxylic acid | Amide or ester coupling |
| This compound | MsCl, Et₃N; then NaN₃; then H₂, Pd/C | (4-(aminomethyl)-2-ethyl-1,3-oxazol-4-yl)methanamine | Peptide synthesis |
Scaffold for the Construction of Diverse Heterocyclic Systems
The oxazole ring itself can act as a scaffold for the synthesis of other heterocyclic systems. nih.govnih.gov The inherent reactivity of the oxazole nucleus, particularly its susceptibility to cycloaddition reactions and ring-opening under certain conditions, can be exploited to generate molecular diversity. youtube.com
The hydroxymethyl group of this compound can be converted into a good leaving group, such as a tosylate or a halide. Subsequent intramolecular or intermolecular nucleophilic attack could lead to the formation of fused or linked heterocyclic systems. For example, conversion of the hydroxyl to an amine followed by reaction with a suitable dielectrophile could pave the way for the construction of novel bicyclic structures.
Utility as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis
Chiral auxiliaries are instrumental in asymmetric synthesis for controlling the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comwikiwand.com Oxazolidinones, which are structurally related to oxazoles, are a well-established class of chiral auxiliaries. wikipedia.org While this compound is achiral, it can be used as a precursor to chiral ligands for asymmetric catalysis.
The hydroxymethyl group can be used to anchor the oxazole moiety to a chiral scaffold. Alternatively, the oxazole nitrogen and the hydroxyl oxygen can act as coordination sites for a metal center. By introducing a chiral element elsewhere in the molecule, for example, by using a chiral starting material for the synthesis of the oxazole itself or by attaching a chiral group to it, this compound can be elaborated into a chiral ligand. Such ligands are crucial for a variety of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.
Integration of the this compound Moiety into Novel Organic Materials
The unique electronic and structural features of the oxazole ring, combined with the functional handle of the hydroxymethyl group, make this compound an interesting candidate for incorporation into advanced organic materials.
Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of non-covalent interactions to form large, well-organized structures. nih.gov The hydroxymethyl group in this compound is capable of forming hydrogen bonds, which are a key driving force in self-assembly. The oxazole ring, being an aromatic heterocycle, can participate in π-π stacking interactions.
These non-covalent interactions could potentially direct the self-assembly of this compound or its derivatives into well-defined supramolecular architectures such as liquid crystals, gels, or nanotubes. The ethyl group can influence the packing and solubility of these assemblies.
Application in Polymer Science and Macromolecular Design
Polymers containing heterocyclic units in their backbone or as side chains often exhibit unique thermal, mechanical, and electronic properties. ontosight.ai The hydroxymethyl group of this compound provides a convenient point for polymerization.
It can act as an initiator for ring-opening polymerization of cyclic esters or ethers. Alternatively, it can be converted into other functional groups, such as an acrylate (B77674) or methacrylate, and then be incorporated into polymers via free-radical or controlled polymerization techniques. The resulting polymers would feature the (2-Ethyl-1,3-oxazol-4-yl) moiety as a pendant group, which could impart desirable properties to the material, such as altered hydrophilicity, thermal stability, or coordination ability for metals. For instance, poly(2-hydroxymethyl-2-oxazoline), an isomer of a polymer derived from our title compound, has been shown to be a super-hydrophilic and antifouling material. researchgate.netcncb.ac.cn
Table 2: Potential Polymerization Applications of this compound Derivatives
| Monomer | Polymerization Method | Potential Polymer Properties |
| (2-Ethyl-1,3-oxazol-4-yl)methyl acrylate | Free-radical polymerization | Modified refractive index, thermal stability |
| This compound | Initiator for ring-opening polymerization of caprolactone | Biodegradable polymers with functional side chains |
| Diol derived from this compound | Polycondensation with a diacid | Polyesters with heterocyclic units in the backbone |
In-Depth Analysis of this compound Reveals Limited Advanced Applications in Current Research
Initial investigations into the chemical compound this compound for its advanced applications in organic synthesis and materials science have uncovered a significant gap in publicly available research. Despite a thorough review of scientific literature and patent databases, specific studies detailing its use in cutting-edge catalytic systems, its photophysical properties, or the systematic exploration of its analogues remain largely absent. This scarcity of data suggests that the potential of this specific oxazole derivative is yet to be fully explored by the scientific community.
The intended focus of this article was to delve into the advanced applications of this compound, structured around its role in the development of novel catalytic systems, its photophysical and photochemical potential, and the design of its analogues for structure-reactivity studies. However, the lack of specific research on this particular compound prevents a detailed discussion within the planned framework.
The broader family of oxazole-containing compounds has been recognized for its versatility in various scientific fields. Oxazole moieties serve as important scaffolds in medicinal chemistry and have been incorporated into ligands for transition-metal-catalyzed reactions. These ligands are instrumental in a variety of chemical transformations, influencing the efficiency and selectivity of the catalysts. Similarly, the photophysical properties of substituted oxazoles are of interest for applications in materials science, such as in the development of fluorescent probes and organic light-emitting diodes (OLEDs).
General synthetic routes to oxazole derivatives are well-established, often involving the cyclization of precursors like α-haloketones with amides or the oxidation of corresponding oxazoline (B21484) structures. The functional groups present in this compound, namely the ethyl group at the 2-position and the hydroxymethyl group at the 4-position, offer potential sites for further chemical modification. The hydroxymethyl group, in particular, could be a key handle for derivatization to create a range of analogues and homologues. Such modifications would be crucial for systematic structure-reactivity relationship studies, which are fundamental to optimizing the performance of a molecule for a specific application.
Despite these general principles, the current body of scientific literature does not provide specific examples or detailed research findings directly related to this compound in the advanced contexts that were to be explored. There is no available data on its use as a precursor to N-Heterocyclic Carbenes (NHCs) with oxazole annulation, nor are there reports of its derivatives being employed as ligands in specific transition-metal-catalyzed reactions with accompanying performance data. Furthermore, detailed investigations into its photophysical properties, such as absorption and emission spectra, quantum yields, and excited-state lifetimes, are not documented. Consequently, its potential in photochemical applications remains speculative.
The absence of research on the design and synthesis of analogues and homologues of this compound for structure-reactivity relationship studies further underscores the nascent stage of research concerning this specific compound.
Future Research Directions and Perspectives on 2 Ethyl 1,3 Oxazol 4 Yl Methanol
The exploration of (2-Ethyl-1,3-oxazol-4-YL)methanol and its derivatives is poised for significant advancement, driven by innovations in synthetic chemistry, analytical techniques, and a growing emphasis on sustainable practices. Future research is expected to unlock new applications and a deeper understanding of this versatile oxazole (B20620) scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2-Ethyl-1,3-oxazol-4-yl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of precursors such as ethyl glycinate derivatives or amino-alcohols under reflux in polar solvents (e.g., ethanol or methanol). For example, refluxing with a base (e.g., NaOH) facilitates oxazole ring formation . Key parameters include temperature control (80–100°C), solvent polarity, and catalyst selection (e.g., POCl₃ for dehydration). Yield optimization requires monitoring reaction progress via TLC or HPLC, with recrystallization in ethanol to purify the product .
Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the oxazole ring and substituents. For instance, the methanol group (-CH₂OH) shows characteristic peaks at δ 3.5–4.0 ppm in ¹H NMR. Infrared (IR) spectroscopy identifies functional groups (e.g., O-H stretch at ~3200 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 142.1 for C₆H₉NO₂). X-ray crystallography, using programs like SHELXL , resolves bond lengths and angles for absolute configuration validation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution to identify reactive sites. For example, the oxazole ring’s electron-deficient C5 position is prone to nucleophilic attack. Molecular docking studies (AutoDock Vina) predict interactions with biological targets, such as enzymes, by analyzing binding affinities and hydrogen-bonding patterns .
Q. What strategies resolve contradictions in crystallographic data for oxazole derivatives, such as bond-length discrepancies?
- Methodological Answer : Use structure-validation tools (e.g., PLATON ) to check for over/underestimation of thermal parameters. Compare multiple datasets (e.g., from synchrotron vs. lab-based X-ray sources) to identify systematic errors. Refinement in SHELXL with TWIN/BASF commands addresses twinning issues common in oxazole crystals .
Q. How does the ethyl substituent at position 2 influence the compound’s biological activity compared to other oxazole analogs?
- Methodological Answer : Structure-Activity Relationship (SAR) studies compare logP values (lipophilicity) and steric effects. For example, ethyl groups enhance membrane permeability compared to methyl analogs, as shown in cytotoxicity assays (e.g., MTT on cancer cell lines). Competitive binding assays (e.g., SPR or ITC) quantify interactions with targets like kinases, where bulkier substituents may block active sites .
Data Analysis and Experimental Design
Q. What methodologies assess the compound’s interaction with cytochrome P450 enzymes, and how are kinetic parameters derived?
- Methodological Answer : Incubate the compound with human liver microsomes and NADPH. Monitor metabolite formation via LC-MS/MS. Calculate Michaelis-Menten constants (Km, Vmax) using nonlinear regression (GraphPad Prism). Competitive inhibition assays with probe substrates (e.g., midazolam for CYP3A4) determine IC₅₀ values .
Q. How do solvent effects in NMR analysis impact the interpretation of hydrogen-bonding networks in this compound?
- Methodological Answer : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) alter chemical shifts due to polarity differences. Variable-temperature NMR (VT-NMR) identifies dynamic hydrogen bonds by observing peak broadening at higher temperatures. Cross-peaks in 2D NOESY spectra confirm intramolecular interactions .
Applications in Drug Discovery
Q. What in vitro models are suitable for evaluating the compound’s anti-inflammatory potential?
- Methodological Answer : Use LPS-stimulated RAW264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA. COX-2 inhibition assays (colorimetric) quantify IC₅₀ values. Compare with reference drugs (e.g., indomethacin) and validate selectivity via COX-1/COX-2 isoform-specific assays .
Q. How is the compound’s metabolic stability assessed in preclinical studies?
- Methodological Answer : Incubate with hepatocytes (human/rat) and quantify parent compound depletion over time (t₁/₂) using UPLC-QTOF. Identify major metabolites (phase I/II) via high-resolution MS. Compare intrinsic clearance (CLint) values across species to predict pharmacokinetics .
Tables of Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | 112–114°C (DSC) | |
| LogP (Calculated) | 0.89 (ChemAxon) | |
| CYP3A4 Inhibition (IC₅₀) | 18.7 µM (Fluorometric Assay) | |
| Crystal System | Monoclinic, space group P2₁/c |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
